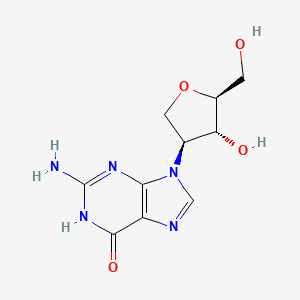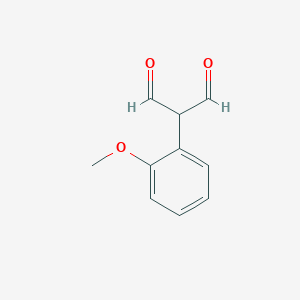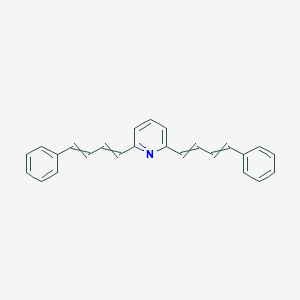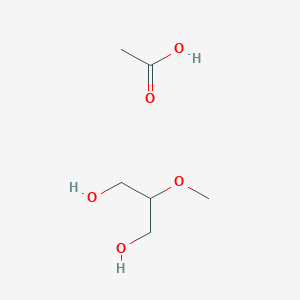![molecular formula C18H20O2 B12525284 1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene](/img/structure/B12525284.png)
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene is an organic compound with the molecular formula C18H20O2 It is a derivative of benzene, characterized by the presence of two methoxy groups and a phenylbutenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene can be synthesized through several methods. One common approach involves the methylation of resorcinol in weak aqueous alkali with dimethyl sulfate. Another method utilizes methanol and resorcinol with potassium hydrosulfate or sodium naphthalene sulfonate as dehydrating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale methylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is utilized in the production of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene involves its interaction with molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism. The first step involves the formation of a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. This intermediate then undergoes deprotonation to yield the final substituted product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethoxybenzene: Similar in structure but lacks the phenylbutenyl substituent.
1,4-Dimethoxybenzene: Differs in the position of the methoxy groups.
1,2-Dimethoxy-4-(1-propenyl)benzene: Contains a propenyl group instead of a phenylbutenyl group
Uniqueness
1,3-Dimethoxy-4-[(E)-1-phenylbut-1-en-3-yl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C18H20O2 |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
2,4-dimethoxy-1-[(E)-4-phenylbut-3-en-2-yl]benzene |
InChI |
InChI=1S/C18H20O2/c1-14(9-10-15-7-5-4-6-8-15)17-12-11-16(19-2)13-18(17)20-3/h4-14H,1-3H3/b10-9+ |
InChI-Schlüssel |
BYUJAGGFJGSYAI-MDZDMXLPSA-N |
Isomerische SMILES |
CC(/C=C/C1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
Kanonische SMILES |
CC(C=CC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)






![Benzamide, N-[6-[(6,7-dimethoxy-4-quinolinyl)oxy]-1-methyl-1H-indazol-3-yl]-3-(trifluoromethyl)-](/img/structure/B12525275.png)
![2-Bromo-1,3-bis{[2-(2-chloroethoxy)ethoxy]methyl}benzene](/img/structure/B12525276.png)
![Bicyclo[4.2.0]oct-7-en-2-one, 7-butyl-8-(methylseleno)-](/img/structure/B12525294.png)
